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N-(1,3-dioxoisoindolin-5-yl)isobutyramide

Cat. No.: B2537351
CAS No.: 328032-47-9
M. Wt: 232.239
InChI Key: DYUBXIOBJIJGEB-UHFFFAOYSA-N
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Description

N-(1,3-Dioxoisoindolin-5-yl)isobutyramide is a chemical compound with the CAS Registry Number 328032-47-9. It has a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound belongs to the class of isoindole-1,3-dione derivatives, also known as phthalimides. The phthalimide scaffold is a privileged structure in medicinal chemistry and is recognized for its diverse biological activities . Researchers are interested in phthalimide derivatives due to their wide-ranging properties, which can include antimicrobial, anti-inflammatory, antitumor, and antioxidant activities . Furthermore, the incorporation of the hydrophobic phthalimide moiety is known to enhance the ability of compounds to cross biological membranes, improving their pharmacokinetic profiles in biological systems . Specific research into related isoindole-imide compounds has explored their potential as inhibitors of key biological pathways, such as the production of Tumor Necrosis Factor-alpha (TNF-α), a cytokine central to inflammatory processes . This makes such compounds valuable tools for investigating autoimmune diseases, inflammatory conditions, and certain cancers . As such, this compound serves as a potential building block or intermediate in the discovery and development of new pharmacologically active molecules. Please note: This product is sold for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B2537351 N-(1,3-dioxoisoindolin-5-yl)isobutyramide CAS No. 328032-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-6(2)10(15)13-7-3-4-8-9(5-7)12(17)14-11(8)16/h3-6H,1-2H3,(H,13,15)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUBXIOBJIJGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms for N 1,3 Dioxoisoindolin 5 Yl Isobutyramide and Analogues

Synthetic Routes to the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione, commonly known as the phthalimide (B116566) system, is a cornerstone of many synthetic endeavors. Its robust structure and versatile reactivity make it a valuable scaffold in medicinal and materials chemistry. researchgate.net

Classical and Modern Approaches to Phthalimide Synthesis

The most traditional and widely adopted method for constructing the phthalimide core is the dehydrative condensation of phthalic anhydride (B1165640) or its derivatives with a primary amine. researchgate.netorganic-chemistry.org This reaction is typically carried out at elevated temperatures, often in a solvent such as glacial acetic acid, to facilitate the removal of water and drive the reaction to completion. nih.gov

Modern advancements have introduced milder and more efficient methods. For instance, the use of catalysts like sulphamic acid can significantly accelerate the reaction, allowing for high yields in shorter timeframes. Microwave-assisted synthesis has also emerged as a powerful tool, offering rapid and efficient access to N-substituted phthalimides. researchgate.net Furthermore, transition-metal-catalyzed carbonylation reactions of benzamide derivatives provide a sophisticated route to a diverse array of N-aryl and N-alkyl phthalimides with excellent yields and selectivity. acs.org

A key intermediate for the synthesis of N-(1,3-dioxoisoindolin-5-yl)isobutyramide is 5-nitroisoindoline-1,3-dione. This is typically prepared by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The reaction conditions must be carefully controlled to ensure selective mononitration at the 5-position of the aromatic ring. Another approach involves the reaction of 4-nitrophthalic acid with urea (B33335) in a high-boiling solvent like o-dichlorobenzene.

Derivatization Strategies at the Nitrogen and Aromatic Rings of Isoindoline-1,3-dione

The isoindoline-1,3-dione scaffold offers two primary sites for derivatization: the nitrogen atom of the imide and the aromatic ring. N-alkylation and N-arylation are common modifications, often achieved through methods like the Gabriel synthesis, which involves the reaction of potassium phthalimide with alkyl halides. organic-chemistry.org

For the synthesis of the target molecule, derivatization of the aromatic ring is paramount. The strategic placement of a nitro group at the 5-position, as mentioned previously, is the critical first step. This nitro group serves as a precursor to the amine functionality required for the subsequent amidation reaction. The reduction of 5-nitroisoindoline-1,3-dione to 5-aminoisoindoline-1,3-dione is a crucial transformation. A common and effective method for this reduction is the use of iron powder in a weakly acidic aqueous solution. google.com This method is advantageous due to its low cost, high yield, and reduced environmental impact. google.com Other reducing agents, such as tin(II) chloride or catalytic hydrogenation over palladium on carbon, can also be employed. rsc.org

Strategies for Incorporating the Isobutyramide (B147143) Moiety

With the successful synthesis of 5-aminoisoindoline-1,3-dione, the final step is the introduction of the isobutyramide group. This is typically achieved through an amidation reaction.

Amidation Reactions and Related Coupling Methodologies

Amidation is a fundamental transformation in organic synthesis, and several methods are available to form the amide bond in this compound. The most direct approach involves the acylation of 5-aminoisoindoline-1,3-dione with an activated form of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride. nih.gov This reaction is typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

Alternatively, peptide coupling reagents can be used to facilitate the reaction between 5-aminoisoindoline-1,3-dione and isobutyric acid itself. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid for nucleophilic attack by the amine.

The table below summarizes common reagents used for the acylation of amines:

Acylating AgentCoupling Reagent/BaseTypical Solvent
Isobutyryl chlorideTriethylamine, PyridineDichloromethane, Chloroform
Isobutyric anhydrideTriethylamine, PyridineDichloromethane, THF
Isobutyric acidDCC, EDC/HOBtDichloromethane, DMF

Selective Functionalization Techniques for Isobutyramide Attachment

A key consideration in the synthesis of this compound is the selective acylation of the exocyclic amino group without affecting the imide functionality of the phthalimide core. The higher nucleophilicity of the primary aromatic amine compared to the imide nitrogen generally ensures this selectivity under standard acylation conditions. nih.gov The reaction conditions, such as temperature and the choice of base, can be optimized to maximize the yield of the desired N-acylated product and minimize any potential side reactions.

Advanced Synthetic Techniques and Catalysis in the Synthesis of this compound Derivatives

While the classical multi-step synthesis is a reliable route, modern synthetic chemistry offers more advanced techniques. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can improve efficiency and reduce waste. rsc.orgnih.gov For instance, a one-pot procedure could potentially involve the reduction of 5-nitroisoindoline-1,3-dione followed by in-situ acylation of the resulting 5-aminoisoindoline-1,3-dione.

Catalytic methods for amidation are also gaining prominence as they offer milder reaction conditions and improved sustainability. While not yet widely reported specifically for the synthesis of this compound, the development of catalytic direct amidation reactions holds promise for future, more efficient syntheses of this and related compounds.

Photocatalytic Oxidative C(sp³)-H/N–H Cross-Dehydrogenative Coupling

A significant advancement in the synthesis of N-Mannich bases, which are structurally related to the target compound, involves a metal-free, visible-light-induced photocatalytic method. acs.orgnih.gov This process achieves a cross-dehydrogenative coupling (CDC) of C(sp³)–H and N–H bonds, representing an efficient and atom-economical approach to forming C–N bonds. acs.org

The reaction typically couples N,N-dimethylanilines with various amides and imides. At ambient temperature and under an air atmosphere, 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) is utilized as an effective organic photocatalyst. acs.orgnih.gov This methodology is applicable to a wide range of substrates, including aromatic, heteroaromatic, and aliphatic amides, as well as imides, generally providing moderate to good yields of the desired N-Mannich bases. acs.org

Mechanistic investigations, supported by isotope-labeling studies, suggest that the reaction proceeds through a single electron transfer (SET) pathway. bohrium.com The process is believed to involve the formation of an α-aminoalkyl radical intermediate, which then couples with the amide or imide. bohrium.com This approach is highlighted as an environmentally friendly and efficient strategy in organic synthesis. acs.org

Table 1: Substrate Scope in Photocatalytic C(sp³)-H/N–H Cross-Dehydrogenative Coupling acs.org

N,N-Dimethylaniline DerivativeAmide/ImideProduct Yield
N,N-dimethylanilineBenzamideModerate to Good
N,N-dimethylanilinePhthalimideModerate to Good
4-Methoxy-N,N-dimethylanilineIsobutyramideModerate to Good
4-Chloro-N,N-dimethylanilineCyclic AmidesModerate to Good

Note: This table represents a generalized summary of findings from the cited research. Specific yield percentages vary based on precise reaction conditions.

Applications of 1,3-Dipolar Cycloaddition in Related Heterocycle Synthesis

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings, which can be core structures in analogues of this compound. wikipedia.orgmdpi.com This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne, to form a cycloadduct. wikipedia.org This method is a cornerstone for the regio- and stereoselective synthesis of complex heterocycles. wikipedia.orgresearchgate.net

A prominent application of this methodology is the synthesis of spirooxindoles and pyrrolidinyl spirooxindoles. nih.gov In these multi-component reactions, azomethine ylides, often generated in situ from the decarboxylative condensation of an α-amino acid with isatin, serve as the 1,3-dipole. nih.gov These intermediates then react with various dipolarophiles to yield intricate spiro-heterocyclic systems. mdpi.com The choice of solvent can be crucial, with greener options like ethanol proving effective for these cycloadditions. nih.gov

This reaction is not limited to isatin-derived dipoles. Azomethine ylides generated from acenaphthenequinone have also been successfully employed in 1,3-dipolar cycloadditions with 1,4-enedione derivatives, producing the corresponding products in high yields and with excellent diastereoselectivity. nih.gov The versatility of this reaction makes it a key tool for creating diverse heterocyclic scaffolds found in many biologically active molecules. mdpi.comnih.gov

Table 2: Examples of Heterocycles Synthesized via 1,3-Dipolar Cycloaddition

1,3-Dipole Precursor(s)DipolarophileResulting Heterocycle
Isatin, L-prolineN-ethylmaleimideN-fused Pyrrolidinyl Spirooxindole nih.gov
Acenaphthenequinone, L-proline1,4-enedione derivativesSpiro[acenaphthylene-pyrrolidine] derivative nih.gov
NitronesAlkenes/AlkynesIsoxazolidines/Isoxazolines mdpi.comresearchgate.net
AzidesAlkynes1,2,3-Triazole wikipedia.org

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of complex molecules is critical in medicinal chemistry. Stereoselective synthesis of chiral analogues related to the isoindoline-1,3-dione framework has been successfully achieved, particularly through 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com

For instance, the reaction between chiral nitrile oxides and substituted pyrrolidinones proceeds regioselectively to form spiroisoxazolines. mdpi.com However, in some cases, the asymmetric induction from a chiral center on the 1,3-dipole may not be highly effective, leading to a nearly equal mixture of diastereoisomers. mdpi.com

In contrast, high stereoselectivity can be achieved when the dipole attacks a chiral dipolarophile. The reaction of arylnitrile oxides with chiral lactams often results in the 1,3-dipole approaching from the less sterically hindered face of the dipolarophile, leading to the formation of a major isomer. mdpi.com Similarly, the cycloaddition of C-aryl-N-phenylnitrones with (E)-4-arylidene-N-methyl-isoquinoline-1,3-dione derivatives has been shown to be highly regioselective and stereoselective, yielding new spiro-isoxazolidines. researchgate.net The stereochemistry of the resulting spirannic compounds can be confirmed using NMR studies and corroborated by computational methods like DFT calculations. researchgate.net These methods provide a reliable pathway to access enantiomerically enriched or pure chiral heterocyclic analogues.

Structure Activity Relationship Sar Studies of N 1,3 Dioxoisoindolin 5 Yl Isobutyramide Derivatives

Systematic Structural Modifications and Their Biological Implications

Impact of Substituent Effects on the Isoindoline Ring (e.g., at C-5)

The isoindoline-1,3-dione (or phthalimide) portion of the molecule serves as a scaffold that can be modified to enhance potency and alter target specificity. The substitution pattern on this aromatic ring is a key determinant of the drug's immunomodulatory and antiproliferative profile.

The development of lenalidomide and pomalidomide from the parent thalidomide (B1683933) structure highlighted the critical importance of an amino group at the C-4 position of the phthaloyl ring (equivalent to the C-5 position in some nomenclatures of the isoindoline ring). researchgate.netnih.gov This substitution dramatically enhances the ability to induce the degradation of specific neosubstrates, such as the transcription factors Ikaros and Aiolos. nih.gov

SAR studies have shown that this position is sensitive to the nature of the substituent. While the 4-amino group is optimal in pomalidomide, it can be replaced by other small groups. nih.gov For example, isosteric replacement of the amino group with a methyl or chloro group can yield compounds with potent activity, including inhibition of tumor necrosis factor-α (TNF-α) and stimulation of Interleukin-2. nih.gov However, larger substitutions or the introduction of a hydroxyl group at this position can lead to a significant loss of activity, possibly due to steric hindrance or disruption of a critical hydrogen bonding network. nih.gov Replacement of the 4-amino group in pomalidomide with a methyl or fluoride group resulted in a pronounced loss of Aiolos degradation activity. nih.gov

Modifications at other positions on the isoindoline ring also influence activity. Studies on lenalidomide derivatives have shown that substitution at the C-6 position is crucial for controlling neosubstrate selectivity. nih.govnih.gov A 6-fluoro lenalidomide derivative showed stronger anti-proliferative effects and more selective degradation of neosubstrates involved in anti-cancer activity compared to lenalidomide itself. nih.govnih.gov Conversely, modifying the 6-position with bulkier substituents, such as trifluoromethyl, led to a decrease in the ability to degrade neosubstrates. nih.gov

Table 2: SAR of Substituents on the Isoindoline Ring
PositionSubstituentEffect on Biological ActivityReference
C-4 (C-5)-NH₂ (Pomalidomide)Potent activity (degradation of Ikaros/Aiolos) nih.govnih.gov
C-4 (C-5)-CH₃Potent TNF-α inhibition; reduced Aiolos degradation nih.govnih.gov
C-4 (C-5)-ClPotent TNF-α inhibition nih.gov
C-4 (C-5)-FPronounced loss of Aiolos degradation activity nih.gov
C-4 (C-5)-OHLack of activity nih.gov
C-6-FEnhanced anti-proliferative effects and neosubstrate selectivity nih.govnih.gov
C-6-CF₃ / -OCF₃Decreased neosubstrate degradation ability nih.gov

Role of N-Substitution on Biological Activity and Target Selectivity

Substitution at the nitrogen atom of the isoindoline ring system offers another avenue for modifying the pharmacological profile of these compounds, particularly their antiangiogenic properties. While the unsubstituted nitrogen is present in clinically used drugs like pomalidomide, N-substituted thalidomide analogues have been synthesized and shown to possess potent biological activity. researchgate.netnih.gov

Research has demonstrated that N-substitution can significantly enhance antiangiogenic effects compared to the parent compound. researchgate.netnih.gov In a rat aortic ring assay, a series of N-substituted thalidomide analogues significantly inhibited microvessel outgrowth at concentrations where thalidomide itself was inactive. researchgate.net These N-substituted compounds also demonstrated antiproliferative action in human umbilical vein endothelial cells. nih.gov This suggests that the N-substituent can either promote a more favorable conformation for an antiangiogenic target or introduce new interactions that are not present in the parent molecule. The development of these analogs supports the idea that the various biological effects of the thalidomide class (e.g., immunomodulatory vs. antiangiogenic) can be separated and optimized through specific structural modifications. nih.gov

Conformational Analysis and Its Influence on SAR

The biological activity of N-(1,3-dioxoisoindolin-5-yl)isobutyramide derivatives is not solely dependent on their static structure but is intrinsically linked to their conformational dynamics and their ability to induce conformational changes in their target protein, CRBN. nih.gov The binding of an IMiD to CRBN stabilizes a specific "closed" conformation of the protein, which is essential for the recruitment and degradation of neosubstrates. ashpublications.orgmultiplemyelomahub.com

Upon binding to the tri-tryptophan pocket, the drug induces the structuring of a previously flexible β-hairpin known as the "sensor loop" (residues 341-361) within CRBN. ashpublications.org This newly ordered loop clamps down on the drug and, together with the drug's exposed surface, creates a novel composite interface for neosubstrate binding. ashpublications.orgnih.gov The efficiency with which a drug can induce and stabilize this closed conformation correlates with its degradation efficiency. For example, at saturating concentrations, pomalidomide induces a closed conformation in approximately 20% of CRBN molecules, whereas newer, more potent CRBN E3 ligase modulators (CELMoDs) like iberdomide can achieve this in 50% of molecules. multiplemyelomahub.com

The relative orientation of the isoindoline and glutarimide rings is also a key factor. The conformation of the molecule can be pre-optimized to facilitate interaction with the protein-substrate complex. mdpi.com The inherent flexibility of the CRBN thalidomide-binding domain, which folds and becomes ordered only upon ligand binding, underscores the dynamic nature of this interaction. plos.org This "induced fit" mechanism highlights that successful drug candidates must not only possess the correct pharmacophoric features but must also be able to adopt the correct conformation within the binding pocket to effectively remodel the CRBN surface for neosubstrate recruitment.

Identification of Key Pharmacophoric Elements from SAR Investigations

Pharmacophore modeling is a crucial tool for identifying the essential chemical features required for a molecule to exert a specific biological effect. researchgate.netmdpi.com From extensive SAR investigations on this compound and its analogues, a clear pharmacophore model for CRBN binding and modulation has emerged.

The key pharmacophoric elements are:

A Glutarimide (or analogous) Moiety : This is the indispensable CRBN-binding element. researchgate.net It features two hydrogen bond donor sites (the imide N-H) and acceptor sites (the carbonyl oxygens) that engage in critical interactions within the CRBN binding pocket, particularly with residue His378. nih.gov This moiety acts as the anchor, securing the molecule to the E3 ligase receptor. ashpublications.org

An Aromatic Scaffold (Isoindoline-1,3-dione) : This flat, rigid ring system serves as the core scaffold. It properly orients the glutarimide ring for CRBN binding and presents a surface for modification. While it contributes to binding through van der Waals interactions, its primary role in the ternary complex is to form interactions with the recruited neosubstrate. acs.org

A Neosubstrate-Interacting Substituent : For potent degraders like pomalidomide, the substituent on the isoindoline ring (e.g., the 4-amino group) is a critical feature. This group does not significantly interact with CRBN itself but forms a key part of the new composite surface after the conformational change, directly engaging with the neosubstrate protein (e.g., Ikaros or Aiolos). nih.govacs.org The nature of this substituent dictates the selectivity and affinity for different neosubstrates.

Specific Stereochemistry : The chiral center on the glutarimide ring is a crucial element. The (S)-enantiomer is generally more active, highlighting the importance of a precise 3D arrangement of atoms for optimal fitting into the CRBN pocket and inducing the subsequent conformational changes. mdpi.com

Together, these elements define the molecular requirements for this class of compounds to function as "molecular glues," bringing the CRBN E3 ligase into proximity with neosubstrate proteins to trigger their degradation. researchgate.net

Computational Chemistry and Rational Drug Design Approaches for N 1,3 Dioxoisoindolin 5 Yl Isobutyramide

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide a dynamic and detailed view of the interactions between a ligand, such as N-(1,3-dioxoisoindolin-5-yl)isobutyramide, and its potential biological targets. These methods are crucial for elucidating the molecular basis of action and for the rational design of new derivatives with improved affinity and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can be employed to identify potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. Studies on related isoindoline-1,3-dione derivatives have successfully utilized molecular docking to explore their binding modes with various enzymes and receptors. For instance, derivatives of isoindoline-1,3-dione have been docked into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase to predict their inhibitory potential. mdpi.com These studies often reveal the importance of hydrogen bonding and hydrophobic interactions in ligand binding.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the predicted binding mode and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov For this compound, an MD simulation could be used to assess the stability of its interaction with a putative target, providing a more accurate estimation of binding affinity.

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Kinase Target Based on Docking and MD Simulations.

Interaction TypeKey Amino Acid ResiduesDistance (Å)Stability during MD Simulation
Hydrogen BondLYS782.1High
Hydrogen BondASP1452.5Moderate
Pi-Pi StackingPHE803.8High
Hydrophobic InteractionLEU1304.2High
Hydrophobic InteractionVAL654.5Moderate

This table is a hypothetical representation based on typical interactions observed for similar compounds and is for illustrative purposes.

Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound and its analogs can be developed based on the structures of known active compounds or from the ligand-binding site of a target protein. nih.gov The key pharmacophoric features of the isoindoline-1,3-dione class of compounds often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds with similar pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates. nih.gov For this compound, a pharmacophore-based virtual screening campaign could lead to the discovery of new derivatives with diverse chemical scaffolds but similar biological activity profiles.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

To develop a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities is required. The chemical structures of these compounds are then represented by a set of numerical values known as molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the molecular descriptors with the biological activity. nih.gov Studies on thalidomide (B1683933) derivatives have successfully employed 2D-QSAR models to correlate physicochemical descriptors with TNF-α inhibition. researchgate.net

A crucial aspect of QSAR analysis is the identification of the key molecular descriptors that have the most significant impact on biological activity. For the isoindoline-1,3-dione scaffold, descriptors such as lipophilicity (LogP), molar refractivity (MR), and various electronic parameters have been shown to be important for their biological effects. researchgate.net By understanding which descriptors are critical, medicinal chemists can rationally design new derivatives of this compound with optimized properties. For example, if a QSAR model indicates that increased lipophilicity is correlated with higher activity, modifications can be made to the molecule to increase its lipophilic character.

Table 2: Key Molecular Descriptors and Their Predicted Influence on the Biological Activity of this compound Analogs.

Molecular DescriptorDescriptionPredicted Influence on Activity
LogPLipophilicityPositive Correlation
Molar Refractivity (MR)Molecular Volume and PolarizabilityPositive Correlation
Dipole MomentPolarityNegative Correlation
HOMO EnergyElectron-donating abilityPositive Correlation
LUMO EnergyElectron-accepting abilityNegative Correlation

This table is a hypothetical representation based on general QSAR principles and findings for related compound series.

Fragment-Based Drug Design (FBDD) Strategies for Lead Discovery

Fragment-Based Drug Design (FBDD) is an alternative approach to traditional high-throughput screening for the discovery of new lead compounds. FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment that binds to the target is identified, it can be optimized and grown into a more potent lead compound. The isoindoline-1,3-dione moiety itself can be considered a privileged fragment due to its presence in numerous biologically active molecules. acs.org

In the context of this compound, the isoindoline-1,3-dione core could serve as a starting point for an FBDD campaign. By screening a library of fragments against a specific target, it may be possible to identify small molecules that bind to adjacent sites. These fragments can then be linked together or merged with the isoindoline-1,3-dione scaffold to create novel, high-affinity ligands. This approach allows for a more efficient exploration of chemical space and can lead to the development of lead compounds with better drug-like properties.

De Novo Drug Design Principles and Applications for Novel this compound Analogues

De novo drug design, which translates to "from the beginning," represents a computational approach to designing novel molecular structures with the potential for desired biological activity. This method is particularly valuable in the quest for new therapeutic agents, such as analogues of this compound, by exploring novel chemical space beyond existing compound libraries. The primary goal is to generate molecules with high affinity and specificity for a biological target, in this case, Cereblon (CRBN), a key protein in the mechanism of action of immunomodulatory imide drugs (IMiDs).

The principles of de novo design involve a cyclical process of generating, evaluating, and refining molecular structures. This process typically begins with the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or computationally via homology modeling. The binding site of the target is then analyzed to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and electrostatic fields.

Computational algorithms then "grow" or "build" molecules within the confines of the binding pocket, fragment by fragment or atom by atom. These algorithms piece together molecular fragments from a virtual library, ensuring that the resulting chemical structures are synthetically feasible. The generated molecules are then scored and ranked based on their predicted binding affinity, drug-like properties (such as solubility and metabolic stability), and other relevant parameters. This iterative process allows for the exploration of a vast number of potential molecular structures, leading to the identification of novel scaffolds that may not be present in existing chemical databases.

A significant application of de novo design in the context of CRBN binders has been the development of novel effectors that move beyond the traditional thalidomide scaffold. One innovative approach has been guided by the natural hydrolysis products of thalidomide derivatives. nih.govnih.gov Researchers have utilized the crystallographically determined binding modes of these hydrolyzed metabolites to inform the design of new, minimalistic CRBN effectors. nih.govnih.gov This strategy leverages the understanding that these hydrolysis products can be potent binders to CRBN, sometimes even superior to their parent compounds. nih.gov

This rational and modular design approach has led to the creation of novel effectors based on succinimide and glutarimide cores, with modifications to the linking and protruding chemical moieties. nih.gov The goal of these designs is to optimize the minimal core binding moiety and its connection to a chemical group that confers specificity for recruiting new "neosubstrates" for degradation. nih.gov This approach has successfully yielded de novo CRBN effectors capable of degrading specific target proteins, such as IKZF3, in cellular assays. nih.govnih.gov

The table below summarizes key findings from a study that employed such a de novo design approach, showcasing the binding affinities and degradation capabilities of newly designed compounds compared to established CRBN binders.

Compound IDCore MoietyModificationsBinding Affinity (Ki, µM)IKZF3 Degradation
Pomalidomide Glutarimide4-amino-phthaloyl0.2+++
Lenalidomide Glutarimide4-amino-phthaloyl1.0++
Thalidomide GlutarimidePhthaloyl2.5+
Compound 7d SuccinimideNovel linker and protruding moiety0.1+
Compound 7f SuccinimideVaried linker from 7d0.5++

This table presents a selection of compounds to illustrate the outcomes of a de novo design strategy. The binding affinities and degradation efficacy are based on findings from research on novel CRBN effectors. nih.gov

Future Research Directions and Translational Potential Academic Perspective

Exploration of Novel Biological Targets and Polypharmacology

The primary molecular target of N-(1,3-dioxoisoindolin-5-yl)isobutyramide and its parent compounds is Cereblon (CRBN), a crucial component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.gov The binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors IKZF1 and IKZF3. plos.orgnih.gov This mechanism is central to their potent anti-myeloma and immunomodulatory effects. plos.org

However, the emergence of drug resistance, sometimes linked to CRBN mutations or downregulation, necessitates the exploration of both downstream effectors and alternative, CRBN-independent mechanisms of action. nih.gov Future research is focused on identifying the full spectrum of neosubstrates targeted by this compound and rationally designed analogs. Furthermore, the concept of polypharmacology—where a single drug interacts with multiple targets—is being actively investigated. nih.gov The diverse biological activities of the isoindoline-1,3-dione scaffold, seen in derivatives targeting enzymes like cholinesterases and EGFR-TK, suggest that this compound may possess a wider range of biological interactions than currently understood. nih.govresearchgate.net Identifying these off-target activities is crucial for a comprehensive understanding of its therapeutic potential and for anticipating potential mechanisms of resistance. nih.gov

Table 1: Potential Areas for Biological Target Exploration

Research Area Objective Potential Impact
Neosubstrate Profiling Identify the complete set of proteins degraded by the CRL4^CRBN^ complex in the presence of the compound. Discovery of novel therapeutic targets and pathways; understanding of pleiotropic effects.
CRBN-Independent Pathways Investigate cellular effects in CRBN-deficient models to uncover alternative mechanisms. Development of compounds effective against IMiD-resistant diseases.
Kinome Scanning Screen the compound against a broad panel of kinases to identify potential off-target interactions. Uncover contributions to efficacy or side effects; opportunities for drug repurposing.
Polypharmacology Analysis Systematically evaluate interactions with a diverse range of protein classes beyond CRBN. Build a comprehensive biological profile; predict synergistic or antagonistic effects with other drugs.

Development of Highly Efficient and Sustainable Synthetic Methodologies

The advancement of this compound and its derivatives through the drug discovery pipeline relies on robust and efficient chemical synthesis. Traditional synthetic routes for related 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs often involve refluxing starting materials like phthalic anhydride (B1165640) in solvents such as glacial acetic acid, which can lead to modest yields of 41-61%. nih.gov

Modern synthetic chemistry is increasingly focused on principles of green and sustainable chemistry. Future research is directed towards developing methodologies that improve yield, reduce waste, and utilize less hazardous materials. One promising approach is the use of ultrasonic irradiation, which has been shown to accelerate reactions and improve yields in the synthesis of isoindolin-1-one (B1195906) derivatives. nih.govresearchgate.net Other innovative strategies include the development of one-pot reactions and the use of transition-metal catalysts, such as palladium, to promote efficient cyclization and bond formation. nih.govresearchgate.netrsc.org These advanced methods not only offer environmental and economic advantages but also facilitate the rapid generation of diverse chemical libraries needed for structure-activity relationship (SAR) studies.

Table 2: Comparison of Synthetic Methodologies for Isoindoline Scaffolds

Methodology Description Advantages
Conventional Reflux Heating reagents in a suitable solvent (e.g., acetic acid, ethanol) for several hours. nih.gov Simple setup, well-established procedures.
Ultrasonic Irradiation Using high-frequency sound waves to induce cavitation and accelerate chemical reactions. nih.gov Shorter reaction times, higher yields, milder conditions.
Transition Metal Catalysis Employing catalysts like Palladium (Pd) to facilitate complex bond formations and cyclizations. researchgate.netrsc.org High efficiency, novel bond constructions, potential for stereoselectivity.
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov Increased efficiency, reduced solvent waste, time-saving.

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully elucidate the complex biological impact of this compound, a systems-level approach is indispensable. Advanced omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a powerful toolkit for obtaining a holistic view of the molecular changes induced by the compound. numberanalytics.comnih.gov These technologies are vital for moving beyond a single-target mechanism to understand the broader network of interactions. researchgate.net

For instance, integrated proteomic and metabolomic analyses of patient samples have been used to investigate resistance mechanisms to pomalidomide, revealing significant changes in the complement pathway and glycine (B1666218) metabolism in resistant individuals. frontiersin.org Similarly, transcriptomics and proteomics were employed to identify novel mechanisms of thalidomide (B1683933) toxicity, implicating the inhibition of proteins involved in nucleocytoplasmic transport (RANBP1) and protection from oxidative stress (GSTA1, GSTA2). nih.gov Applying these technologies to this compound will be critical for identifying biomarkers that predict patient response, uncovering novel mechanisms of action, and understanding the molecular basis of resistance. frontiersin.orgnih.gov

Table 3: Application of Omics Technologies in Mechanistic Studies

Omics Technology Biological Molecules Analyzed Key Research Questions
Genomics DNA Identify genetic variants associated with drug response or predisposition to adverse effects. nih.gov
Transcriptomics RNA Determine changes in gene expression profiles to identify modulated signaling pathways. frontiersin.orgfrontiersin.org
Proteomics Proteins Quantify changes in protein abundance and post-translational modifications, including neosubstrate degradation. frontiersin.orgnih.gov
Metabolomics Metabolites Analyze shifts in metabolic pathways to understand the compound's impact on cellular energy and biosynthesis. frontiersin.org

Strategic Lead Optimization for Preclinical Drug Discovery Programs

This compound serves as a lead compound that can be systematically refined through a process of strategic lead optimization. The primary goal of this phase is to enhance the molecule's drug-like properties to generate a preclinical candidate with a high probability of success. creative-biostructure.com This iterative cycle involves the chemical modification of the lead structure to improve key parameters such as potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). researchgate.net

Structure-activity relationship (SAR) studies are central to this effort, guiding the design and synthesis of new analogs. nih.gov For example, researchers have developed polyfluorinated thalidomide analogs to improve anti-cancer activity and potentially overcome IMiD resistance. nih.govmdpi.com The optimization process also involves extensive biological testing to confirm that modifications enhance the desired therapeutic effects while minimizing potential liabilities. High-throughput in vivo screening models, such as the zebrafish and chicken embryo, can accelerate the discovery and initial characterization of promising new analogs. nih.gov A successful lead optimization program will yield a development candidate with a well-defined efficacy and safety profile, ready for formal preclinical evaluation. creative-biostructure.com

Table 4: Key Objectives in Strategic Lead Optimization

Objective Strategy Desired Outcome
Enhance Potency Modify functional groups to improve binding affinity to CRBN or other targets. Lower effective concentration, potentially reducing off-target effects.
Improve Selectivity Alter the chemical structure to reduce binding to unintended biological targets. A cleaner pharmacological profile and improved safety margin.
Optimize ADME Profile Modulate properties like solubility and metabolic stability. Improved bioavailability and suitable half-life for the intended therapeutic regimen.
Overcome Resistance Design analogs that function through alternative mechanisms or are unaffected by known resistance mutations. nih.gov Efficacy in patient populations that have relapsed on prior therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-dioxoisoindolin-5-yl)isobutyramide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 1,3-dioxoisoindoline derivatives with activated isobutyramide precursors. Key parameters include solvent selection (e.g., dichloromethane or DMF), temperature control (40–60°C), and catalysts like DMAP. Reaction progress should be monitored via TLC, with purification achieved through column chromatography or recrystallization . Optimizing stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) and inert atmospheres can minimize by-products like unreacted intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify the isoindolinone ring (δ 7.5–8.0 ppm for aromatic protons) and isobutyramide moiety (δ 1.1–1.3 ppm for methyl groups) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 275.1) .
  • X-ray crystallography : For absolute configuration, employ SHELX-based refinement of single-crystal data .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1–100 µM. Use fluorescence-based readouts or Western blotting for activity validation. For receptor binding studies, perform competitive radioligand displacement assays .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer : Conduct comparative studies under standardized conditions (e.g., cell line selection, serum concentration). Validate assay reproducibility via dose-response curves (IC50_{50}/EC50_{50}) and orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Analyze structural analogs to identify critical substituents affecting activity .

Q. What experimental strategies elucidate the mechanism of action of this compound in cellular pathways?

  • Methodological Answer :

  • Proteomics : Use SILAC labeling to identify differentially expressed proteins post-treatment.
  • CRISPR-Cas9 screening : Knock out putative targets (e.g., kinases) to assess rescue of phenotype.
  • Molecular docking : Predict binding modes with AutoDock Vina or Schrödinger, followed by mutagenesis of key residues (e.g., ATP-binding pocket lysines) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency and selectivity?

  • Methodological Answer : Synthesize analogs with modifications to the isoindolinone ring (e.g., electron-withdrawing groups at position 5) or isobutyramide chain (bulky substituents). Test in parallel against primary and off-target assays. Use QSAR models (e.g., CoMFA) to prioritize synthetic targets .

Q. What methodologies are effective in studying the compound’s metabolic stability and degradation pathways?

  • Methodological Answer : Perform in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS to identify metabolites. For forced degradation studies, expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by HPLC quantification of degradation products .

Q. How can researchers evaluate the compound’s toxicity profile in preclinical models?

  • Methodological Answer : Use tiered testing:

  • In vitro : MTT/ATP assays in HepG2 cells for hepatotoxicity.
  • In vivo : Acute toxicity in rodents (OECD 423) with histopathology and serum biomarkers (ALT, creatinine).
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay .

Q. What computational tools are suitable for predicting interactions between this compound and biological targets?

  • Methodological Answer : Combine molecular dynamics (GROMACS) for conformational sampling with docking (AutoDock, Glide) to simulate binding. Validate predictions via SPR or ITC for binding kinetics (KD_D, ΔH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.